molecular formula C17H16N6O6S2 B456395 4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole

4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole

Cat. No.: B456395
M. Wt: 464.5g/mol
InChI Key: FDWHLQYELYQVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains two benzoxadiazole moieties linked by a diazepane ring, which is further substituted with sulfonyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole moieties, which are then linked through a diazepane ring. The sulfonyl groups are introduced via sulfonation reactions. Common reagents used in these reactions include sulfonyl chlorides, amines, and diazepane derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxadiazole derivatives.

Scientific Research Applications

4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl groups and diazepane ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole stands out due to its dual benzoxadiazole moieties and the presence of a diazepane ring. These structural features confer unique chemical and physical properties, such as enhanced fluorescence and specific binding capabilities, making it distinct from other similar compounds .

Properties

Molecular Formula

C17H16N6O6S2

Molecular Weight

464.5g/mol

IUPAC Name

4-[[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]-2,1,3-benzoxadiazole

InChI

InChI=1S/C17H16N6O6S2/c24-30(25,14-6-1-4-12-16(14)20-28-18-12)22-8-3-9-23(11-10-22)31(26,27)15-7-2-5-13-17(15)21-29-19-13/h1-2,4-7H,3,8-11H2

InChI Key

FDWHLQYELYQVSK-UHFFFAOYSA-N

SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=CC=CC5=NON=C54

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC3=NON=C32)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

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